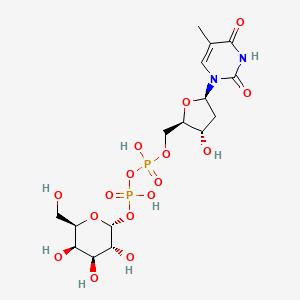
dTDP-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-galactose is a dTDP-sugar.
dTDP-D-Galactose belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. dTDP-D-Galactose is soluble (in water) and a moderately acidic compound (based on its pKa).
Applications De Recherche Scientifique
Biosynthesis of Polysaccharides
dTDP-galactose is essential for the biosynthesis of polysaccharides, particularly in bacteria. It serves as a precursor for the synthesis of dTDP-L-rhamnose, which is crucial for the formation of various polysaccharides and glycoproteins.
-
Case Study: Rhamnose Biosynthesis
- The enzyme dTDP-glucose 4,6-dehydratase converts dTDP-glucose to dTDP-rhamnose, which is integral to the structure of bacterial cell walls and lipopolysaccharides (LPS) .
- This process is vital for the virulence of certain pathogens, such as Candida albicans, where the absence of this pathway leads to increased sensitivity to antifungal agents .
Microbial Metabolism and Fermentation
The metabolic pathways involving this compound are exploited in microbial fermentation processes to produce biofuels and other valuable biochemicals.
-
Application in Biofuel Production
- Researchers have identified enzymes capable of enhancing galactan biosynthesis in plant cell walls, which can be fermented into advanced biofuels .
- The efficient conversion of galactose to this compound and subsequently to polysaccharides can significantly improve biofuel yields from lignocellulosic biomass.
Antimicrobial and Antiviral Agents
Recent studies have highlighted the potential of galactoside-based compounds derived from this compound as antimicrobial and antiviral agents.
- Case Study: Antimicrobial Activity
Structural Biology and Drug Design
The structural identity of compounds derived from this compound has implications for drug design, particularly in targeting specific enzymes involved in pathogen virulence.
- Molecular Docking Studies
Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biosynthesis | Precursor for polysaccharides and glycoproteins | Integral for rhamnose production; affects path |
Propriétés
Numéro CAS |
5817-97-0 |
|---|---|
Formule moléculaire |
C16H26N2O16P2 |
Poids moléculaire |
564.3 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11-,12-,13+,15+/m0/s1 |
Clé InChI |
YSYKRGRSMLTJNL-OAOVJFGZSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















